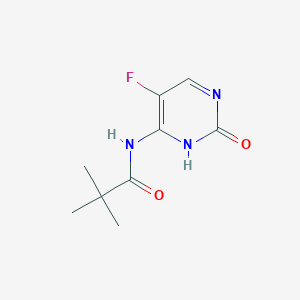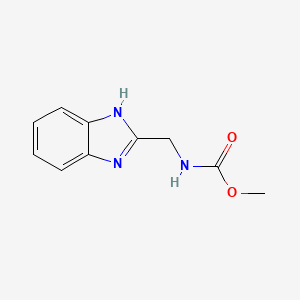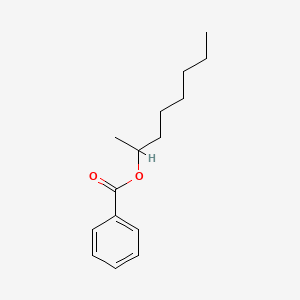
2-Octyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octyl benzoate, also known as octyl benzoate, is an ester formed from the condensation of benzoic acid and octanol. It is a colorless to pale yellow liquid with a pleasant odor. This compound is commonly used in the fragrance and flavor industry due to its aromatic properties. It is also found in the leaves of lemon balm (Melissa officinalis) and is used as a fragrance in various cosmetic products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Octyl benzoate can be synthesized through the esterification of benzoic acid with octanol. The reaction typically involves heating benzoic acid and octanol in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
C6H5COOH+C8H17OH→C6H5COOC8H17+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps such as distillation to obtain the desired ester in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Octyl benzoate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into benzoic acid and octanol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water and a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid can be used to facilitate the transesterification process.
Major Products Formed
Hydrolysis: Benzoic acid and octanol.
Reduction: Octanol.
Transesterification: A different ester and an alcohol
Applications De Recherche Scientifique
2-Octyl benzoate has various applications in scientific research and industry:
Fragrance and Flavor Industry: Due to its pleasant odor, it is used as a fragrance in perfumes and as a flavoring agent in food products.
Cosmetics: It is used in cosmetic formulations for its fragrance and emollient properties.
Plasticizers: It can be used as a plasticizer in the production of polyvinyl chloride (PVC) to improve flexibility and durability.
Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2-octyl benzoate primarily involves its interaction with olfactory receptors due to its aromatic properties. When used as a fragrance, the compound binds to olfactory receptors in the nasal cavity, triggering a sensory response that is perceived as a pleasant smell. In cosmetic applications, it acts as an emollient, providing a smooth and soft texture to the skin .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzoate: Another ester of benzoic acid, but with ethanol instead of octanol. It has a similar aromatic property but a different odor profile.
Methyl benzoate: Formed from benzoic acid and methanol, it is commonly used in perfumes and as a solvent.
Butyl benzoate: An ester of benzoic acid and butanol, used in fragrances and as a plasticizer.
Uniqueness of 2-Octyl Benzoate
This compound is unique due to its longer alkyl chain (octyl group), which imparts different physical properties such as a higher boiling point and a distinct odor profile compared to shorter-chain esters. Its use as a plasticizer in PVC production also highlights its versatility in industrial applications .
Propriétés
Numéro CAS |
6938-51-8 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
octan-2-yl benzoate |
InChI |
InChI=1S/C15H22O2/c1-3-4-5-7-10-13(2)17-15(16)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3 |
Clé InChI |
WARXKCSTKHDFFE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


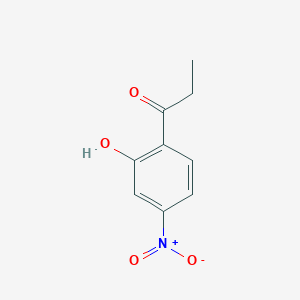

![[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14000704.png)

![2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid](/img/structure/B14000718.png)
![3-(5-Amino-7-chlorotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14000724.png)
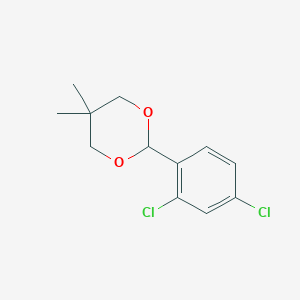

![5-Amino-4-hydroxy[2,2'-bifuran]-3(2H)-one](/img/structure/B14000732.png)

![3,5-Dimethyl-4-[(2-nitrophenyl)methylidene]-4H-pyrazole](/img/structure/B14000740.png)
![Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate](/img/structure/B14000753.png)
